molecular formula C19H14ClF7N4OS B4571529 N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide

N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B4571529
M. Wt: 514.8 g/mol
InChI Key: JTXUCEQNSXNIGF-WXMAUWIXSA-N
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Description

N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide is a useful research compound. Its molecular formula is C19H14ClF7N4OS and its molecular weight is 514.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 514.0465071 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Aminophenyl Cations : Research on derivatives with similar functional groups, such as 4-chloroaniline, has explored their photolytic conversion into aminophenyl cations, highlighting a method for generating reactive intermediates useful in synthetic organic chemistry. This process involves photoheterolysis in polar media, indicating potential synthetic routes involving N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide or its derivatives (Guizzardi et al., 2001).

  • Fluorinated Amides in Organic Chemistry : The inclusion of fluorinated amides, as in the heptafluorobutanamide group, is known for their utility in organic synthesis, offering unique reactivity due to the electron-withdrawing effects of fluorine atoms. This can influence the stability and reactivity of carbonyl compounds, making them valuable in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

  • Anticonvulsant and Neuroprotective Effects : Compounds with chlorophenyl and amide functionalities have been investigated for their CNS activity, including anticonvulsant and neuroprotective properties. Research into N-(substituted benzothiazol-2-yl)amides has shown promising results in this area, suggesting potential medicinal applications for similar compounds (Hassan et al., 2012).

  • Antibacterial and Antifungal Activities : The antimicrobial potential of compounds bearing chlorophenyl and related moieties has been a subject of interest. Studies have demonstrated that derivatives of 4-chlorophenyl, particularly when combined with other bioactive groups, exhibit significant antibacterial and antifungal effects, which could be relevant to the compound (B'Bhatt & Sharma, 2017).

Properties

IUPAC Name

N-[4-[(E)-N-[(4-chlorophenyl)carbamothioylamino]-C-methylcarbonimidoyl]phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF7N4OS/c1-10(30-31-16(33)29-14-8-4-12(20)5-9-14)11-2-6-13(7-3-11)28-15(32)17(21,22)18(23,24)19(25,26)27/h2-9H,1H3,(H,28,32)(H2,29,31,33)/b30-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXUCEQNSXNIGF-WXMAUWIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF7N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 2
Reactant of Route 2
N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 3
Reactant of Route 3
N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 4
Reactant of Route 4
N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 5
N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide
Reactant of Route 6
N-[4-(N-{[(4-chlorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.